molecular formula C24H22N2O2 B2829079 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 955636-13-2

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2829079
CAS RN: 955636-13-2
M. Wt: 370.452
InChI Key: VNSFEGJJLFZQPA-UHFFFAOYSA-N
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Description

“N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide” is a complex chemical compound . It contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus, which is a secondary amine with the chemical formula C9H11N . The THIQ nucleus is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .


Synthesis Analysis

The synthesis of THIQ derivatives has garnered a lot of attention in the scientific community . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of “N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide” can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, connectivity of atoms, and molecular mass.


Chemical Reactions Analysis

The study of the reactions that the compound can undergo is crucial for understanding its properties and potential applications. For instance, the reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .

Scientific Research Applications

Synthetic Methods and Characterization

A study by Zaki et al. (2017) developed a synthetic method for tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, providing a basis for future pharmacological activity investigation (Zaki, R., Radwan, S. M., & El-Dean, A., 2017).

Organocatalytic Syntheses

Mons et al. (2014) described the organocatalytic enantioselective synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines, highlighting their importance in natural product synthesis and potential therapeutic applications (Mons, E., Wanner, M., Ingemann, S., van Maarseveen, J. V., & Hiemstra, H., 2014).

Antimicrobial and Antitubercular Activities

Kumar et al. (2014) synthesized novel carboxamide derivatives of 2-quinolones, including N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide, showing significant antimicrobial and antitubercular activities, demonstrating the potential for developing new antimicrobial agents (Kumar, A., Fernandes, J., & Kumar, P., 2014).

Inhibitory Effects on Human Mitotic Kinesin Eg5

Tarby et al. (2006) discovered tetrahydroisoquinolines as inhibitors of human Eg5, a crucial protein in cell proliferation, marking a significant step towards novel anticancer therapies (Tarby, C., Kaltenbach, R., Huynh, T., Pudzianowski, A., Shen, H., Ortega-Nanos, M., Sheriff, S., Newitt, J., McDonnell, P., Burford, N., Fairchild, C., Vaccaro, W., Chen, Z., Borzilleri, R., Naglich, J., Lombardo, L., Gottardis, M., Trainor, G., & Roussell, D., 2006).

Development of New Manufacturing Routes

Walker et al. (2010) detailed the development of an efficient manufacturing route for SB-406725A, a novel anticonvulsant, showcasing the importance of synthetic innovation in drug development (Walker, M., Andrews, B. I., Burton, A., Humphreys, L., Kelly, G., Schilling, M., Scott, P. W., 2010).

Labeling and Evaluation of Quinoline Derivatives

Matarrese et al. (2001) explored the labeling and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for visualizing peripheral benzodiazepine receptors, indicating their utility in diagnostic imaging and potentially aiding in the understanding of various neurological disorders (Matarrese, M., Moresco, R., Cappelli, A., Anzini, M., Vomero, S., Simonelli, P., Verza, E., Magni, F., Sudati, F., Soloviev, D., Todde, S., Carpinelli, A., Kienle, M., Fazio, F., 2001).

properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-17(27)26-14-13-20-11-12-23(15-22(20)16-26)25-24(28)21-9-7-19(8-10-21)18-5-3-2-4-6-18/h2-12,15H,13-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSFEGJJLFZQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide

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